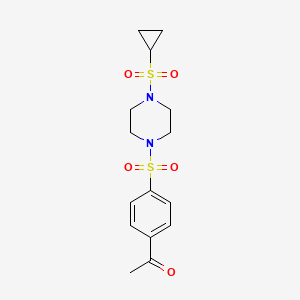

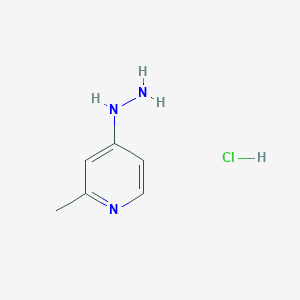

![molecular formula C23H17ClN2O3 B2495290 (Z)-2-(3-chlorobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 929824-00-0](/img/structure/B2495290.png)

(Z)-2-(3-chlorobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related complex organic structures often involves multiple steps, including condensation reactions, cyclization, and sometimes, specific reactions under controlled conditions to introduce or modify functional groups. For example, compounds with similar structures have been synthesized through reactions involving oxazolone intermediates and various amines under microwave irradiation, showcasing the innovative approaches used in modern organic synthesis (Xiaojing Zhang et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds similar to (Z)-2-(3-Chlorobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one has been elucidated using X-ray crystallography. These studies reveal the planar configurations of core ring systems and the spatial arrangement of substituents, which are crucial for understanding the compound's reactivity and interaction with biological targets (Kamini Kapoor et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of (Z)-2-(3-Chlorobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one and similar compounds often involves nucleophilic substitution reactions, Friedel-Crafts acylation, and oxidative coupling, which can be utilized to synthesize a wide array of derivative compounds with varied biological activities (M. El-Abadelah et al., 2018).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Benzoxazine derivatives, including those structurally related to the compound , have been synthesized through various chemical reactions, such as the Friedel-Crafts conditions and DIMROTH rearrangement. These compounds exhibit interesting structural features confirmed by X-ray structure analysis, demonstrating the versatility of benzoxazine chemistry in generating novel heterocyclic compounds (Buttke, Ramm, & Niclas, 1993).

Material Science Applications

- Benzoxazine monomers incorporating azobenzene and pyridine units have been prepared for the development of high-performance polybenzoxazines. These materials exhibit unique properties such as photoisomerization, catalytic acceleration of ring-opening polymerization, and enhanced thermal properties facilitated by metal–ligand coordination, indicating potential applications in smart materials and coatings (Mohamed et al., 2014).

Antimicrobial Applications

- Novel compounds with a benzoxazine core have been synthesized and evaluated for antimicrobial activity against various bacterial and fungal strains. Certain derivatives exhibited significant antimicrobial activity, suggesting the potential of benzoxazine derivatives as antimicrobial agents (Desai, Bhatt, Joshi, & Vaja, 2017).

Bioactive Compound Scaffold

- The benzoxazine ring system, particularly its pyridine derivatives, has attracted interest as a template for the discovery of novel pharmaceutical compounds. The synthesis approaches and functionalization strategies for benzoxazine derivatives underscore their utility as scaffolds for developing new bioactive molecules (Gim et al., 2007).

Propriétés

IUPAC Name |

(2Z)-2-[(3-chlorophenyl)methylidene]-8-(pyridin-4-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClN2O3/c24-17-3-1-2-16(10-17)11-21-22(27)18-4-5-20-19(23(18)29-21)13-26(14-28-20)12-15-6-8-25-9-7-15/h1-11H,12-14H2/b21-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHLLJBLSWIYSGQ-NHDPSOOVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC3=C2OC(=CC4=CC(=CC=C4)Cl)C3=O)OCN1CC5=CC=NC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2=C(C=CC3=C2O/C(=C\C4=CC(=CC=C4)Cl)/C3=O)OCN1CC5=CC=NC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-(3-chlorobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Fluorophenyl)-2-phenethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2495208.png)

![9-Bromo-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B2495210.png)

![(Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2495214.png)

![4-[4-(2-Methylbutan-2-yl)phenoxy]aniline](/img/structure/B2495218.png)

![N-[(1-Phenylpyrrolidin-2-yl)methyl]prop-2-enamide](/img/structure/B2495220.png)

![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2495221.png)

![1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2495224.png)